Propyl 4-oxooxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-oxooxetane-2-carboxylate is a heterocyclic organic compound containing an oxetane ring. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including propyl 4-oxooxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] photocycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves optimized reaction conditions to ensure high yield and purity. For instance, the cyclization reaction can be carried out in the presence of a base such as sodium methoxide in an alcohol solvent like methanol. The reaction temperature is maintained between 40 to 60°C to facilitate the formation of the oxetane ring .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propyl 4-oxooxetane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propyl 4-oxooxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby exerting its biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxooxetane-2-carboxylate
- Ethyl 4-oxooxetane-2-carboxylate
- Butyl 4-oxooxetane-2-carboxylate
Uniqueness
Propyl 4-oxooxetane-2-carboxylate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and physical properties. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different solubility, stability, and reactivity profiles .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
propyl 4-oxooxetane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-2-3-10-7(9)5-4-6(8)11-5/h5H,2-4H2,1H3 |
InChI Key |
NTGFQWRFIIXSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.